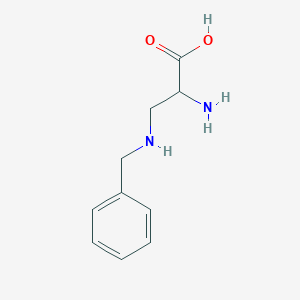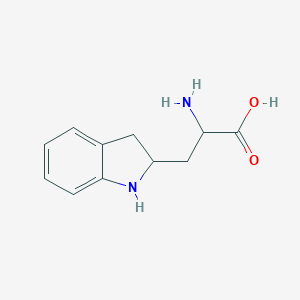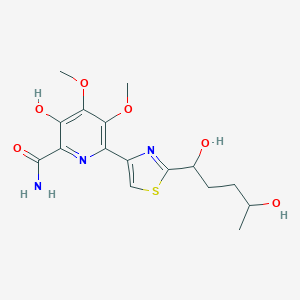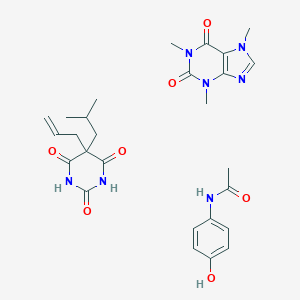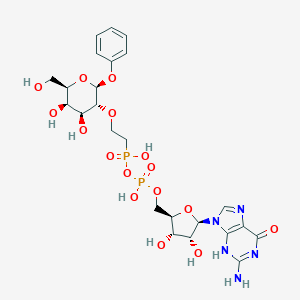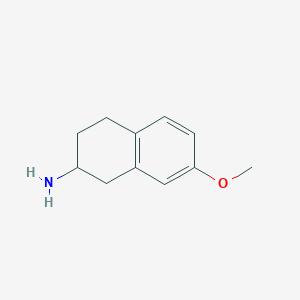
5-Methyl-1-hexen-3-one
Overview
Description
5-Methyl-1-hexen-3-one: is an organic compound with the molecular formula C7H12O . It is a colorless liquid with a fruity and floral odor. This compound is part of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1-hexen-3-one can be synthesized through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the dehydrogenation of 5-methyl-1-hexanol. This method utilizes metal catalysts such as copper or palladium and is performed at elevated temperatures to facilitate the removal of hydrogen and formation of the enone.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyl-1-hexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst such as palladium on carbon can yield 5-methyl-1-hexanol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon, forming substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols under mild acidic or basic conditions.
Major Products Formed:
Oxidation: 5-Methyl-1-hexanoic acid.
Reduction: 5-Methyl-1-hexanol.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-hexen-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through aldol condensation and Michael addition reactions.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor, and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-hexen-3-one involves its interaction with various molecular targets. As an enone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the conjugation of the carbonyl group with the double bond, making the carbonyl carbon more susceptible to nucleophilic attack. The pathways involved include nucleophilic addition and Michael addition reactions, which can lead to the formation of various adducts and derivatives.
Comparison with Similar Compounds
1-Hexen-3-one: Similar structure but lacks the methyl group at the fifth position.
5-Methyl-2-hexen-4-one: Similar structure but with different positioning of the double bond and carbonyl group.
3-Methyl-2-butenal: An enal with a similar conjugated system but different carbon chain length and positioning.
Uniqueness: 5-Methyl-1-hexen-3-one is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group at the fifth position and the conjugated enone system make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
5-methylhex-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNFXBFNYHFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176171 | |
| Record name | 1-Hexen-3-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-32-4 | |
| Record name | 5-Methyl-1-hexen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexen-3-one, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexen-3-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


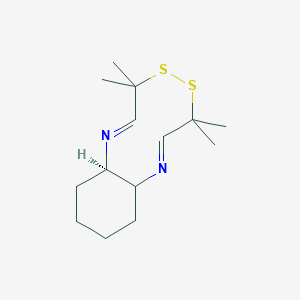
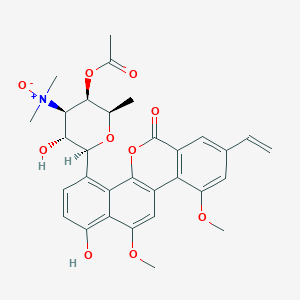
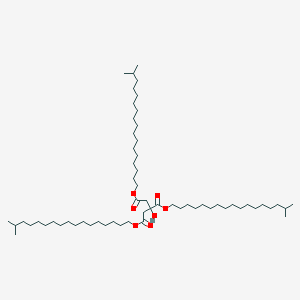

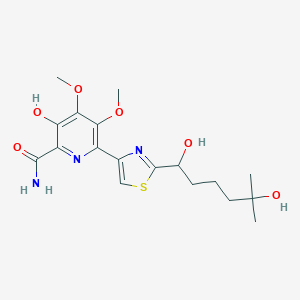
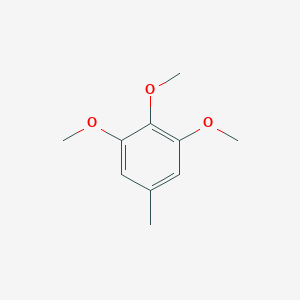
![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
